4-Acetylpyrrolidin-2-one, also known as N-acetyl-2-pyrrolidone, is a cyclic amide with the molecular formula and a molecular weight of approximately 127.14 g/mol. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The presence of an acetyl group enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and industrial applications .
Research indicates that 4-acetylpyrrolidin-2-one exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it shows promise as an anti-inflammatory agent and has been evaluated for its role in enhancing cognitive function . Its ability to modulate neurotransmitter levels may contribute to these effects.
Several methods for synthesizing 4-acetylpyrrolidin-2-one have been reported:
4-Acetylpyrrolidin-2-one finds applications across various fields:
Studies on the interactions of 4-acetylpyrrolidin-2-one with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored, which could lead to applications in catalysis and materials science. Additionally, research into its interactions with biological macromolecules suggests that it may influence enzyme activity or receptor binding .
4-Acetylpyrrolidin-2-one shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Acetylpyrrolidin-2-one | 932-17-2 | 1.00 |
| 2-Oxopyrrolidine-1-carbaldehyde | 40321-44-6 | 1.00 |
| 1-(3-Aminopropyl)pyrrolidine-2,5-dione | 54052-99-2 | 0.97 |
| N-Methylpyrrolidinone | 872-50-4 | 0.97 |
| Pyrrolidine | 123-75-1 | 0.95 |
What distinguishes 4-acetylpyrrolidin-2-one from these compounds is primarily its acetyl group, which not only influences its reactivity but also enhances its solubility compared to other pyrrolidine derivatives. This unique feature allows for diverse applications in both synthetic chemistry and biological contexts .